molecular formula C5H2BrN3S B1407199 5-Bromothiazolo[4,5-d]pyrimidine CAS No. 1369151-84-7

5-Bromothiazolo[4,5-d]pyrimidine

Cat. No. B1407199
CAS RN: 1369151-84-7
M. Wt: 216.06 g/mol
InChI Key: UALKMFDRNTUEQG-UHFFFAOYSA-N
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Description

“5-Bromothiazolo[4,5-d]pyrimidine” is a derivative of the pyrimidine class of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of “5-Bromothiazolo[4,5-d]pyrimidine” involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively gives 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of a pyrimidine system in thymine, cytosine, and uracil, which are the essential building blocks of nucleic acids, is one possible reason for the activity .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromothiazolo[4,5-d]pyrimidine” primarily involve its synthesis from 4-amino-5-bromo-2-chloro-6-methylpyrimidine . The reaction of this compound with carbon disulfide in the presence of KOH in DMF gives 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione .

Scientific Research Applications

Structural Significance in Medicinal Chemistry

5-Bromothiazolo[4,5-d]pyrimidine is recognized for its structural resemblance to purine isosteres, notably adenine and guanine, and their derivatives. This structural similarity has led to the development of numerous thiazolo[4,5-d]pyrimidine compounds with broad pharmacological activities, making it a significant scaffold in medicinal chemistry research (Kuppast & Fahmy, 2016).

Antibacterial and Anticancer Potential

Novel derivatives of thiazolo[4,5-a]pyrimidine, including those containing the 5-bromo-pyrimidine moiety, have demonstrated moderate antibacterial potencies against Gram-positive strains and selectively antiproliferative activity against human cancer cell lines. These findings indicate potential applications in developing new drug candidates for antibacterial or anticancer agents (Liu et al., 2018).

Utility in Synthesis of Biologically Active Compounds

The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, known for a wide range of biological activities, involves the use of 5-bromothiazolo[4,5-d]pyrimidine derivatives as key intermediates. This highlights the utility of these compounds in creating libraries of biologically active molecules (Jismy et al., 2017).

Antifungal Activity

Research on thiazolo[4,5-d]pyrimidine derivatives has identified important structural features that contribute to potent antifungal activity, suggesting the value of these compounds in developing antifungal agents (Chhabria et al., 2011).

Role in Solid-Phase Synthesis

A novel protocol utilizing 7-aminothiazolo[4,5,-d]pyrimidine in solid support has been developed for synthesizing compound libraries. This approach indicates the relevance of thiazolo[4,5-d]pyrimidine derivatives in facilitating efficient synthesis of diverse compounds (Lim et al., 2021).

Enhancement of Pharmacokinetic Properties

Pyrazolo[3,4-d]pyrimidines, including 5-bromothiazolo[4,5-d]pyrimidine derivatives, have been encapsulated in nanoparticles and liposomes to improve their solubility and pharmacokinetic properties. This advancement is crucial for their development as clinical drug candidates (Vignaroli et al., 2016).

Mechanism of Action

While the exact mechanism of action of “5-Bromothiazolo[4,5-d]pyrimidine” is not specified in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

According to the safety data sheet for 5-Bromopyrimidine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-Bromothiazolo[4,5-d]pyrimidine” could involve further exploration of its pharmacological effects and potential therapeutic applications. Pyrimidines have been known for their therapeutic applications, and fused derivatives of pyrimidine and thiazole are also bioactive . Therefore, “5-Bromothiazolo[4,5-d]pyrimidine” could be a promising compound for future research in medicinal chemistry.

properties

IUPAC Name

5-bromo-[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-5-7-1-3-4(9-5)8-2-10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALKMFDRNTUEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazolo[4,5-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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